4-(4-Aminophenyl)benzoic acid
Overview
Description
4-(4-Aminophenyl)benzoic acid is an organic compound with the molecular formula C13H11NO2. It is characterized by the presence of an amino group attached to a phenyl ring, which is further connected to a benzoic acid moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
It is known that this compound is an organic compound used in the dye and photosensitive industries
Mode of Action
The exact mode of action of 4-(4-Aminophenyl)benzoic acid is not well-documented. It is synthesized through a coupling reaction, where 4-aminophenylamine reacts with an acylating agent to form an amide. This amide then undergoes a coupling reaction with a diazene compound (such as dinitrobenzene), and finally, acid hydrolysis is performed to obtain the final product .
Biochemical Pathways
It is known that benzoic acid derivatives are generally derived from corresponding cinnamic acid derivatives through the enzymatic reactions of the shikimate and phenylpropanoid pathway .
Pharmacokinetics
It is known that the compound has a predicted density of 129±01 g/cm3 and a predicted boiling point of 4854±250 °C .
Result of Action
It is known that this compound is used as a raw material in the dye industry and as a component in photosensitive materials .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is known that the compound should be stored at room temperature, away from light, and under inert gas . Furthermore, it should be kept away from flammable substances and oxidizing agents .
Biochemical Analysis
Biochemical Properties
It is known that the compound can be used as a raw material for dyes and pigments, and as a component in photosensitive materials
Molecular Mechanism
It is known that the compound is usually prepared through a coupling reaction, where 4-aminophenylamine reacts with an acylating agent to form an amide
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(4-Aminophenyl)benzoic acid can be synthesized through several methods. One common approach involves the coupling reaction of 4-aminobenzoic acid with 4-nitrobenzoyl chloride, followed by reduction of the nitro group to an amino group. The reaction conditions typically involve the use of a base such as pyridine and a reducing agent like iron powder or tin chloride.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale coupling reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve the desired product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the amino group is converted to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The nitro group in the compound can be reduced back to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in electrophilic substitution reactions, where it is replaced by other functional groups using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, iron powder, tin chloride.
Substitution Reagents: Halogens (chlorine, bromine), sulfonyl chlorides.
Major Products Formed:
Oxidation Products: 4-(4-Nitrophenyl)benzoic acid.
Reduction Products: this compound.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(4-Aminophenyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is utilized in the study of enzyme interactions and as a precursor for the synthesis of biologically active molecules.
Medicine: It serves as an intermediate in the production of pharmaceuticals, particularly in the synthesis of drugs with anti-inflammatory and antimicrobial properties.
Industry: The compound is used in the manufacture of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
4-Aminobenzoic Acid: Similar in structure but lacks the additional phenyl ring.
4-Nitrobenzoic Acid: Contains a nitro group instead of an amino group.
4-(4-Nitrophenyl)benzoic Acid: The nitro analog of 4-(4-Aminophenyl)benzoic acid.
Uniqueness: this compound is unique due to the presence of both an amino group and a benzoic acid moiety, which allows it to participate in a diverse range of chemical reactions and applications. Its structure provides a balance of reactivity and stability, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
4-(4-aminophenyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c14-12-7-5-10(6-8-12)9-1-3-11(4-2-9)13(15)16/h1-8H,14H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFKODANZQVHCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80308990 | |
Record name | 4'-Amino[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80308990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5730-78-9 | |
Record name | 5730-78-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210547 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4'-Amino[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80308990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-aminophenyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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